2-(3-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide
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Overview
Description
2-(3-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an indole core, a sulfonyl group, and a dimethoxyphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide typically involves multiple steps. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the sulfonyl group and the dimethoxyphenyl moiety. The final step involves the acylation of the indole nitrogen with N,N-diisopropylacetamide.
Preparation of Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, where the indole core reacts with a sulfonyl chloride in the presence of a base such as pyridine.
Attachment of Dimethoxyphenyl Moiety: The dimethoxyphenyl moiety can be attached through a nucleophilic substitution reaction, where the sulfonylated indole reacts with a dimethoxyphenylamine derivative.
Acylation with N,N-diisopropylacetamide: The final step involves the acylation of the indole nitrogen with N,N-diisopropylacetamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethoxyphenyl moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the indole nitrogen and the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Sulfides or thiols.
Substitution Products: Various substituted indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, the compound can be used as a probe to study various biological processes. Its ability to interact with proteins and other biomolecules makes it a valuable tool for biochemical research.
Medicine
In medicine, the compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, the compound can be used in the development of new materials and products. Its unique chemical properties make it suitable for various industrial applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of protein function.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indole-1-carboxamide
- 2-(3-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indole-1-methylamide)
- 2-(3-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indole-1-ethylamide)
Uniqueness
The uniqueness of 2-(3-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide lies in its specific combination of functional groups and its ability to interact with a wide range of molecular targets
Properties
IUPAC Name |
2-[3-[2-(3,4-dimethoxyanilino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-di(propan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O6S/c1-17(2)29(18(3)4)26(31)15-28-14-24(20-9-7-8-10-21(20)28)36(32,33)16-25(30)27-19-11-12-22(34-5)23(13-19)35-6/h7-14,17-18H,15-16H2,1-6H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRICKCPWGAGNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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